molecular formula C5H5F3N2O B6209267 4-(2,2,2-trifluoroethoxy)-1H-pyrazole CAS No. 211677-54-2

4-(2,2,2-trifluoroethoxy)-1H-pyrazole

Cat. No. B6209267
CAS RN: 211677-54-2
M. Wt: 166.1
InChI Key:
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Description

4-(2,2,2-Trifluoroethoxy)-1H-pyrazole, also known as TFEP, is an organofluorine compound that is used as a reagent in many chemical reactions. It is a colorless liquid with a pungent odor, and is miscible with most organic solvents. TFEP is a versatile reagent and has been used in a variety of synthetic transformations, including Wittig reactions, Diels-Alder reactions, and Pd-catalyzed cross-coupling reactions. In addition to its use as a reagent, TFEP has also been studied for its potential applications in scientific research.

Scientific Research Applications

4-(2,2,2-trifluoroethoxy)-1H-pyrazole has been studied for its potential use in scientific research. It has been investigated as a catalyst for the synthesis of peptide-based drugs, as well as for its ability to catalyze the hydrolysis of peptide bonds. Additionally, 4-(2,2,2-trifluoroethoxy)-1H-pyrazole has been studied for its ability to catalyze the coupling of aryl halides with amines, and for its potential use in the synthesis of polymers. Furthermore, 4-(2,2,2-trifluoroethoxy)-1H-pyrazole has also been studied for its ability to catalyze the synthesis of heterocycles, such as pyrroles, furans, and thiophenes.

Mechanism of Action

4-(2,2,2-trifluoroethoxy)-1H-pyrazole is believed to act as a catalyst in the reactions in which it is used. The exact mechanism of action is not yet fully understood, but it is believed to involve the formation of an intermediate species that is then converted into the desired product. The intermediate species is believed to be a Lewis acid, and this species is then converted into the desired product through a series of nucleophilic displacements and cyclization reactions.
Biochemical and Physiological Effects
Due to its low toxicity, 4-(2,2,2-trifluoroethoxy)-1H-pyrazole has been studied for its potential use in medical applications. However, the exact biochemical and physiological effects of 4-(2,2,2-trifluoroethoxy)-1H-pyrazole have not yet been fully elucidated. It is believed that 4-(2,2,2-trifluoroethoxy)-1H-pyrazole has the potential to act as an inhibitor of certain enzymes, and it has also been shown to have anti-inflammatory and anti-bacterial properties. Additionally, 4-(2,2,2-trifluoroethoxy)-1H-pyrazole has been studied for its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

4-(2,2,2-trifluoroethoxy)-1H-pyrazole has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. Additionally, it is easy to handle and is relatively stable under normal laboratory conditions. However, 4-(2,2,2-trifluoroethoxy)-1H-pyrazole is also relatively volatile and has a strong odor, so it should be handled with care. Additionally, 4-(2,2,2-trifluoroethoxy)-1H-pyrazole should be stored in a cool, dry place, and should be kept away from heat and light.

Future Directions

Given the potential applications of 4-(2,2,2-trifluoroethoxy)-1H-pyrazole, there are numerous possibilities for future research. These include further studies of its use as a catalyst for the synthesis of peptide-based drugs, as well as for its potential use in the synthesis of polymers. Additionally, further studies of its potential use as an anticancer agent could be conducted. Additionally, further research into the biochemical and physiological effects of 4-(2,2,2-trifluoroethoxy)-1H-pyrazole could be conducted in order to better understand its potential medical applications. Finally, further research into the mechanism of action of 4-(2,2,2-trifluoroethoxy)-1H-pyrazole could be conducted in order to better understand the exact nature of the reactions in which it is used.

Synthesis Methods

4-(2,2,2-trifluoroethoxy)-1H-pyrazole can be synthesized by a variety of methods, including the reaction of sodium trifluoroacetate with anhydrous hydrazine in the presence of an acid catalyst. The reaction proceeds in a two-step process, with the first step involving the formation of a hydrazone intermediate. This intermediate is then hydrolyzed to yield the desired product. Additionally, 4-(2,2,2-trifluoroethoxy)-1H-pyrazole can also be synthesized from the reaction of trifluoroacetic acid with hydrazine hydrate, or from the reaction of trifluoroacetic anhydride with hydrazine hydrate in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,2,2-trifluoroethoxy)-1H-pyrazole involves the reaction of 2,2,2-trifluoroethanol with 1H-pyrazole in the presence of a dehydrating agent to form the desired product.", "Starting Materials": [ "2,2,2-trifluoroethanol", "1H-pyrazole", "Dehydrating agent (e.g. phosphorus pentoxide, thionyl chloride)" ], "Reaction": [ "Step 1: Add 2,2,2-trifluoroethanol to a reaction flask.", "Step 2: Add a dehydrating agent (e.g. phosphorus pentoxide, thionyl chloride) to the reaction flask and stir the mixture at room temperature for 30 minutes to remove any water present.", "Step 3: Add 1H-pyrazole to the reaction flask and stir the mixture at room temperature for 24 hours.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate) to obtain the desired product, 4-(2,2,2-trifluoroethoxy)-1H-pyrazole." ] }

CAS RN

211677-54-2

Product Name

4-(2,2,2-trifluoroethoxy)-1H-pyrazole

Molecular Formula

C5H5F3N2O

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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